molecular formula C17H12N2O B15028151 (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one

(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15028151
M. Wt: 260.29 g/mol
InChI Key: XCGXAWJRNVHWAI-NTEUORMPSA-N
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Description

(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of indole-3-carbaldehyde with isatin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions might convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur on the indole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, compounds like this compound might be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials, such as dyes or polymers, due to its stable indole core.

Mechanism of Action

The mechanism of action for (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Isatin: Used in the synthesis of various bioactive compounds.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

What sets (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one apart is its specific structure, which combines features of both indole and isatin derivatives. This unique combination could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

(3E)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9+

InChI Key

XCGXAWJRNVHWAI-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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